(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
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Overview
Description
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N2P. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride typically involves the phosphorylation of pyridine derivatives followed by amination. The reaction conditions often require the use of phosphorylating agents such as dimethylphosphoryl chloride and amination agents like methanamine. The process is usually carried out under controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphorylated pyridine derivatives, amine derivatives, and substituted pyridine compounds.
Scientific Research Applications
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(4,6-Dimethylpyridin-2-yl)methanamine;hydrochloride: Similar in structure but with different methylation patterns.
(2-(Piperidin-4-yl)phenyl)methanamine;dihydrochloride: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is unique due to its specific phosphorylation pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-3-4-10-7(5-8)6-9;;/h3-5H,6,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAGNMCCFXIOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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